![molecular formula C12H17N3O2S B2926724 N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide CAS No. 2361683-51-2](/img/structure/B2926724.png)
N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide
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Overview
Description
“N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide” is a complex organic compound. It is related to the compound Nizatidine, which is a Histamine H2 receptor antagonist . It is used to treat gastroesophogeal reflux disease by preventing the release of acid and pepsin into the stomach .
Synthesis Analysis
The synthesis of such compounds often involves multistep processes. For instance, a Friedel Crafts acylation followed by a Clemmensen Reduction could be one of the steps . The compound N-ethyl-4-methyl-1,3-thiazol-2-amine, which has a similar structure, has a molecular weight of 142.22 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the compound N-ethyl-4-methyl-1,3-thiazol-2-amine has an InChI code of 1S/C6H10N2S/c1-3-7-6-8-5(2)4-9-6/h4H,3H2,1-2H3,(H,7,8) .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it may react exothermically with acids to form salts plus water . It’s also worth noting that Friedel Crafts reactions are hindered if the benzene ring is strongly deactivated .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, N-ethyl-4-methyl-1,3-thiazol-2-amine is a powder with a melting point of 53-55 degrees Celsius .properties
IUPAC Name |
N-ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-5-10(16)15(6-2)7-11(17)14(4)12-13-9(3)8-18-12/h5,8H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCPYSROVPLTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N(C)C1=NC(=CS1)C)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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